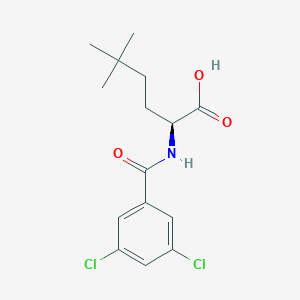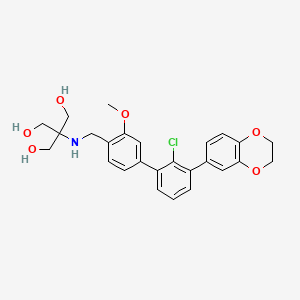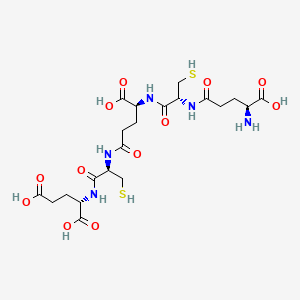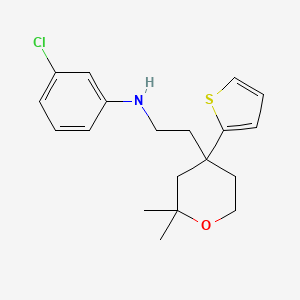
Icmt-IN-31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icmt-IN-31 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT catalyzes the carboxylmethylation of isoprenylated proteins, which is essential for their proper function, subcellular localization, and protein-protein interactions . This compound has shown significant potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer therapy .
準備方法
The synthesis of Icmt-IN-31 involves the preparation of methylated tetrahydropyranyl derivatives. The synthetic route includes the following steps :
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.
Methylation: The tetrahydropyranyl derivatives are then methylated to achieve the desired compound.
Purification: The final product is purified using standard techniques such as column chromatography.
化学反応の分析
Icmt-IN-31 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Icmt-IN-31 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in pancreatic and glioblastoma cancers
Biological Studies: The compound is used to study the role of ICMT in the post-translational modification of proteins and its impact on cellular functions.
Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting ICMT.
作用機序
Icmt-IN-31 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the carboxylmethylation of isoprenylated proteins. This inhibition disrupts the proper function and localization of these proteins, leading to cellular dysfunction and apoptosis . The molecular targets of this compound include several small GTPases that are crucial for cell proliferation and survival . The pathways involved in its mechanism of action include the Ras/Raf/Mek/Erk signaling pathway, which is critical for cancer cell growth and survival .
類似化合物との比較
Icmt-IN-31 is unique among ICMT inhibitors due to its high potency and selectivity. Similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
UCM-1336: Another ICMT inhibitor that has shown efficacy in glioblastoma models.
Indole-based ICMT inhibitors: These compounds have been developed through optimization of cysmethynil and exhibit varying degrees of potency and selectivity.
This compound stands out due to its low half-maximal inhibitory concentration (IC50) value of 0.0038 μM, making it one of the most potent ICMT inhibitors available .
特性
分子式 |
C19H24ClNOS |
|---|---|
分子量 |
349.9 g/mol |
IUPAC名 |
3-chloro-N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C19H24ClNOS/c1-18(2)14-19(9-11-22-18,17-7-4-12-23-17)8-10-21-16-6-3-5-15(20)13-16/h3-7,12-13,21H,8-11,14H2,1-2H3 |
InChIキー |
NCUUPWBPTJPQBM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


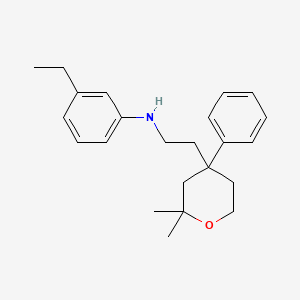
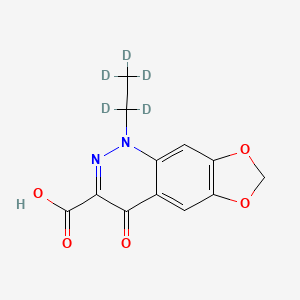
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)

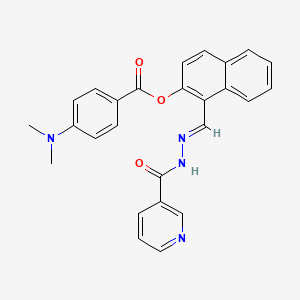
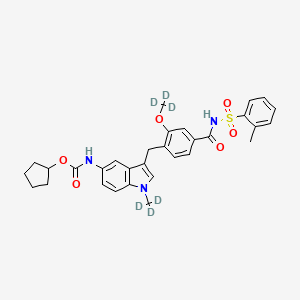
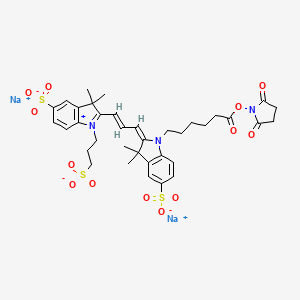
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)

![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
